REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)C1C=CC=CC=1.[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16]>C1(C)C=CC=CC=1.Cl[Ti](Cl)(Cl)Cl>[C:15]([NH:19][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)([CH3:18])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
24.1 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
after the addition of 65 mg of platinum oxide
|
Type
|
ADDITION
|
Details
|
160 mL of 2 N NaOH solution were added to the suspension, it
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted three times with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
was further reacted
|
Type
|
CUSTOM
|
Details
|
without being purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)NC1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |